EN523

Cystic Fibrosis Targeted Protein Stabilization DUBTAC

EN523 is a cell-permeable, covalent ligand designed for the targeted stabilization of proteins via the DUBTAC platform. It selectively modifies the non-catalytic, allosteric cysteine C23 residue on the K48-ubiquitin-specific deubiquitinase OTUB1 without inhibiting its catalytic Cys91 site. This functional recruitment is essential for DUBTAC activity, as the use of catalytic inhibitors would recruit an inactivated enzyme and ablate the targeted deubiquitination effect. - Gold-standard OTUB1 recruiter for DUBTAC development, enabling direct comparison with peer-reviewed data. - Enables stable ternary complex formation critical for effective targeted protein stabilization (TPS). - Available with comprehensive analytical documentation and flexible packaging to support platform establishment and screening workflows.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Cat. No. B2471181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEN523
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)N2CCN(CC2=O)C(=O)C=C
InChIInChI=1S/C12H14N2O3/c1-3-10(15)13-6-7-14(11(16)8-13)12-5-4-9(2)17-12/h3-5H,1,6-8H2,2H3
InChIKeyKYXPDOMFYBFXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





EN523: OTUB1 Covalent Recruiter for DUBTACs


EN523 is a cell-permeable, small-molecule covalent ligand that selectively targets the non-catalytic, allosteric cysteine residue C23 on the K48-ubiquitin-specific deubiquitinase OTUB1 [1]. It was discovered via a chemoproteomic screen and serves as the foundational OTUB1-recruiting component for Deubiquitinase-Targeting Chimeras (DUBTACs), a novel therapeutic modality for targeted protein stabilization (TPS) [2].

Cell-permeable
Covalent OTUB1 ligand for intracellular studies
Allosteric C23 binding
Preserves OTUB1 catalytic activity for DUBTAC design
Reported foundational recruiter
Published benchmark for targeted protein stabilization

EN523: Distinct from OTUB1 Inhibitors


EN523 possesses a unique mechanism of action distinct from OTUB1 catalytic inhibitors. It binds covalently to the allosteric C23 residue without interfering with the catalytic Cys91 site or inhibiting the enzyme's deubiquitinase activity [1]. This functional, non-inhibitory recruitment of active OTUB1 is essential for DUBTAC function. Substituting EN523 with a generic OTUB1 inhibitor would ablate the targeted deubiquitination and stabilization effect, as it would recruit an inactivated enzyme to the target protein [2]. Furthermore, as a specific covalent recruiter, EN523 enables the formation of a stable ternary complex, a feature not achievable with non-covalent or non-specific ligands, which is critical for effective protein stabilization [3].

Mechanism mismatch
EN523 recruits active OTUB1; inhibitor-based recruitment inactivates the enzyme, ablating stabilization.
Ternary complex requirement
Covalent engagement supports stable ternary complex; non-covalent ligands may not achieve effective DUBTAC function.
Protocol reproducibility
Substitution undermines comparison with published DUBTAC data; EN523 is the validated reference ligand.

EN523: Evidence vs. Next-Gen Ligands


DUBTAC Efficacy in ΔF508-CFTR Stabilization

The EN523-based DUBTAC, NJH-2-057, provided the first proof-of-concept for the DUBTAC platform, robustly stabilizing mutant ΔF508-CFTR protein levels in human bronchial epithelial cells [1]. While a later-optimized ligand, MS5105, achieved a 10-fold improvement in a head-to-head comparison of DUBTAC efficacy, EN523's performance established the foundational quantitative benchmark against which all subsequent OTUB1 recruiters are measured [2].

DUBTAC Efficacy
Cross-study
EN523 DUBTAC stabilizes ΔF508-CFTR; MS5105 DUBTAC ~10× more effective
Foundational DUBTAC benchmark for method validation
Cell-model context; cross-study comparison
Cystic Fibrosis Targeted Protein Stabilization DUBTAC

Preserved OTUB1 Activity vs. Inhibitors

EN523 covalently modifies the allosteric C23 residue of OTUB1 without affecting the enzyme's catalytic activity, as confirmed by functional deubiquitination assays [1]. In stark contrast, dual OTUB1/USP8 inhibitors, such as OTUB1/USP8-IN-1, potently inhibit OTUB1 activity with an IC50 of 0.17 nM, leading to a functional blockade of the enzyme [2]. This fundamental mechanistic difference defines EN523's unique role as a recruiter rather than an inhibitor.

OTUB1 Activity
Head-to-head
No inhibition vs. OTUB1/USP8-IN-1 IC50 0.17 nM
Defines recruiter vs. inhibitor mechanism context
In vitro deubiquitination assay
Deubiquitinase Allosteric Regulation Covalent Probe

OTUB1 Covalent Ligand SAR

Structure-activity relationship (SAR) studies centered on EN523 have established critical chemical parameters for OTUB1 engagement. These studies confirm that the (R)-methylpiperazinone derivative of EN523 is more potent than the (S)-enantiomer, and that a non-reactive acetamide analog (NJH-2-080) completely loses binding to OTUB1 [1]. This dataset provides a validated SAR blueprint for any medicinal chemistry campaign aiming to design or improve upon OTUB1 covalent ligands.

Stereochemical SAR
Head-to-head
(R)-enantiomer more potent; control probe NJH-2-080 inactive
Enantiomer-specific binding context
SAR control compound selection supported
Structure-Activity Relationship Covalent Inhibitor Design Medicinal Chemistry

EN523: Key Application Scenarios


Foundational DUBTAC Design & Validation

EN523 is the gold-standard OTUB1 recruiter for the development and validation of novel DUBTACs. It is essential for laboratories establishing a DUBTAC platform or for CROs offering TPS services, as it provides a direct link to the original, peer-reviewed methodology [1]. Using EN523 as the recruitment component allows for direct comparison with published data, ensuring assay robustness and facilitating troubleshooting in the design of chimeras for new protein targets [2].

Chemoproteomics & Covalent Ligand Discovery

As a well-characterized covalent ligand, EN523 serves as a benchmark in chemoproteomic studies focused on identifying novel reactive cysteines in the proteome. Its alkyne-functionalized probe analog (NJH-2-075) enables competitive activity-based protein profiling (ABPP) experiments to map the selectivity and engagement of other cysteine-reactive compounds against the OTUB1 C23 site [1].

Ubiquitin-Dependent Stabilization Mechanisms

EN523 is the definitive tool for studying the non-catalytic, allosteric regulation of OTUB1. Its unique property of engaging OTUB1 without inhibiting its DUB activity makes it indispensable for dissecting the role of OTUB1 in cellular pathways, separate from its catalytic function. This is in direct contrast to catalytic inhibitors, which would yield a loss-of-function phenotype [2].

Application
Selection Property
Validation Focus
DUBTAC platform development & validation
Covalent OTUB1 recruiter with published methodology
Reproducibility against published DUBTAC benchmarks
Cysteine-reactivity profiling & ABPP
Alkyne probe analog for competitive ABPP
Target engagement & selectivity mapping at OTUB1 C23
Non-catalytic OTUB1 pathway studies
DUB activity-preserving allosteric binding
Distinction from catalytic inhibition phenotypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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